molecular formula C7H11BrO4 B12854357 (S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate

(S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate

Cat. No.: B12854357
M. Wt: 239.06 g/mol
InChI Key: KNEBBSRIBIMAGB-AKGZTFGVSA-N
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Description

(S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate is an organic compound with the molecular formula C6H9BrO4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate typically involves the esterification of (S)-2-bromopropanoic acid with methoxyacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and can be scaled up efficiently. The use of automated systems and reactors ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Reduction: Formation of (S)-1-Methoxy-1-oxopropan-2-yl alcohol.

    Oxidation: Formation of (S)-1-Methoxy-1-oxopropan-2-yl carboxylic acid.

Scientific Research Applications

(S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, undergoing enzymatic reactions that lead to the formation of various products. The pathways involved often include nucleophilic attack on the ester or bromine group, leading to the formation of new bonds and the release of by-products.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromopropionate: Similar in structure but lacks the chiral center and methoxy group.

    Ethyl 2-bromopropionate: Similar to methyl 2-bromopropionate but with an ethyl group instead of a methyl group.

    2-Bromopropanoic acid: The parent acid of the ester, lacking the ester and methoxy groups.

Uniqueness

(S)-1-Methoxy-1-oxopropan-2-yl 2-bromopropanoate is unique due to its chiral nature and the presence of both a methoxy and ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C7H11BrO4

Molecular Weight

239.06 g/mol

IUPAC Name

methyl (2S)-2-(2-bromopropanoyloxy)propanoate

InChI

InChI=1S/C7H11BrO4/c1-4(8)6(9)12-5(2)7(10)11-3/h4-5H,1-3H3/t4?,5-/m0/s1

InChI Key

KNEBBSRIBIMAGB-AKGZTFGVSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)OC(=O)C(C)Br

Canonical SMILES

CC(C(=O)OC)OC(=O)C(C)Br

Origin of Product

United States

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